Erythromycin A 9,11-Imino Ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

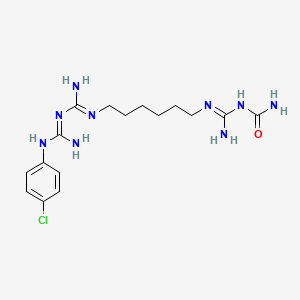

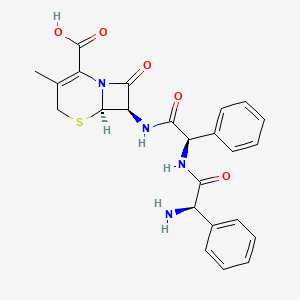

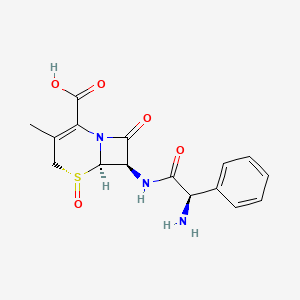

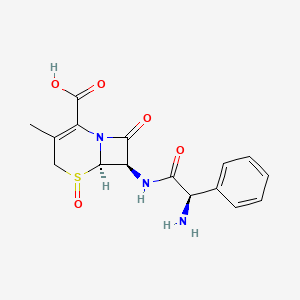

Erythromycin A 9,11-Imino Ether is an impurity in the synthesis of Erythromycin . Erythromycin is a macrolide antibiotic with a broad spectrum of antibacterial activity .

Synthesis Analysis

Erythromycin A 9,11-Imino Ether is an impurity in the synthesis of Erythromycin . The site-selective N-acylation of erythromycin hydrazone was achieved using acid chloride/triethylamine in methanol as the reaction system .Molecular Structure Analysis

The molecular formula of Erythromycin A 9,11-Imino Ether is C37H66N2O12 . Its molecular weight is 730.93 .Chemical Reactions Analysis

Erythromycin A 9,11-Imino Ether is involved in the synthesis of Erythromycin . It’s also mentioned that Erythromycin A is extremely acid-sensitive, leading to rapid inactivation in the stomach .Scientific Research Applications

Antibacterial Research

- Results : Some derivatives have shown favorable activity against Streptococcus pneumoniae, with increased effectiveness compared to erythromycin A .

Infectious Disease Treatment

- Results : Structural modifications have led to the discovery of second-generation macrolides with improved properties .

Chemical Synthesis

- Results : New compounds synthesized using Erythromycin A 9,11-Imino Ether as a starting point have been evaluated for their antibacterial properties .

Resistance Mechanism Study

- Results : Studies have provided insights into the resistance mechanisms, such as erm-encoded methylation and mef-encoded efflux .

Drug Development

Analytical Standards

- Results : Provides reliable standards for the quantification and quality control of macrolide antibiotics .

Additional Applications of Erythromycin A 9,11-Imino Ether

Development of Antibacterial Derivatives

- Results : These compounds have shown favorable activity against erythromycin-susceptible and resistant strains of Streptococcus pneumoniae, with some exhibiting up to 133-fold higher activity than the precursor .

Overcoming Drug Resistance

- Results : Some derivatives have demonstrated enhanced activity against bacteria with resistance encoded by the erm and mef genes .

Medical Device Coatings

- Results : Potential to enhance the antibacterial efficacy of medical devices, though specific outcomes are not detailed in the search results .

Food Additive Research

- Results : The search results do not provide specific data, but the application suggests a role in preserving food quality and safety .

Veterinary Medicine

- Results : The effectiveness in veterinary contexts would be similar to that in human medicine, but specific studies or data are not provided in the search results .

Synthesis of Antibacterial Derivatives

- Results : These new compounds have shown significant activity against erythromycin-susceptible and resistant strains of Streptococcus pneumoniae .

Research on Gastrointestinal Motility

- Results : The compound has been shown to disrupt the growth of bacteria and affect motor activity in the gastrointestinal tract .

Antibacterial Activity Against Mycobacterium Avium Complex

Safety And Hazards

properties

CAS RN |

161193-44-8 |

|---|---|

Product Name |

Erythromycin A 9,11-Imino Ether |

Molecular Formula |

C37H66N2O12 |

Molecular Weight |

730.94 |

Appearance |

White Solid |

Purity |

> 95% |

quantity |

Milligrams-Grams |

synonyms |

(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R)-7-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-3-ethyl-2,10-dihydroxy-2,6,8,10,12,15-hexamethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-4,,16-Dioxa-14-azabicyclo[11.2.1]hexadec |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-3-({[(2R)-2-Amino-2-carboxyethyl]disulfanyl}methyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601398.png)

![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)

![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)